molecular formula C12H16N2O8 B127866 5-Methoxycarbonylmethyluridine CAS No. 29428-50-0

5-Methoxycarbonylmethyluridine

Cat. No.: B127866
CAS No.: 29428-50-0
M. Wt: 316.26 g/mol
InChI Key: YIZYCHKPHCPKHZ-PNHWDRBUSA-N
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Description

5-Methoxycarbonylmethyluridine is a derivative of uridine, a nucleoside that is a component of RNA. This compound features an additional methoxycarbonylmethyl group at the 5-position of the uracil ring. It is primarily found in the wobble position of transfer RNA (tRNA) and plays a crucial role in the accurate and efficient translation of genetic information .

Preparation Methods

Synthetic Routes and Reaction Conditions: Two novel methods have been developed for the preparation of 5-methoxycarbonylmethyluridine. The first method involves the α-hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide, followed by transformation into the corresponding methyl esters. The second approach starts from a 5-formyluridine derivative, which undergoes hydrolysis of the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxycarbonylmethyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methoxycarbonylmethyluridine has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying nucleoside modifications and their effects on RNA structure and function.

    Biology: The compound is crucial for understanding the role of modified nucleosides in tRNA and their impact on protein translation.

    Medicine: Research on this compound contributes to the development of therapeutic strategies targeting RNA modifications.

Mechanism of Action

5-Methoxycarbonylmethyluridine exerts its effects by modifying the wobble position of tRNA, which is essential for accurate codon recognition during protein synthesis. The modification ensures efficient decoding of genetic information and prevents misreading of codons. The compound is formed through the action of specific methyltransferases, such as ALKBH8, which catalyze the methylation of 5-carboxymethyluridine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the wobble position of tRNA and its involvement in the accurate decoding of genetic information. Its formation and function are tightly regulated by specific enzymes, making it a critical component of the translational machinery .

Properties

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYCHKPHCPKHZ-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183642
Record name 5-Methoxycarbonylmethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29428-50-0
Record name Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29428-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylmethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxycarbonylmethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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